Tert-butyl (E)-3-methyl-4-oxobut-2-enoate
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Overview
Description
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-methyl-4-oxobut-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-methyl-4-oxobut-2-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of tert-butyl (E)-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound shares structural similarities and is used in similar applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
tert-butyl (E)-3-methyl-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(6-10)5-8(11)12-9(2,3)4/h5-6H,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEAWMGSTTWHOI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC(C)(C)C)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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